molecular formula C13H27N3O2 B3234464 [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester CAS No. 1353975-68-4

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B3234464
CAS No.: 1353975-68-4
M. Wt: 257.37 g/mol
InChI Key: SVGVNEVPPUPTGE-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H27N3O2 and its molecular weight is 257.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.21032711 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, also known as tert-butyl (piperidin-3-ylmethyl)carbamate, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, particularly in the context of cancer therapy, neurodegenerative diseases, and anti-inflammatory properties.

  • Molecular Formula : C12H25N3O2
  • Molecular Weight : 243.35 g/mol
  • CAS Number : 259180-79-5

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Cancer Therapy :
    • Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, a related piperidine derivative demonstrated cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .
    • The compound acts as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which is implicated in cell proliferation and metastasis in colorectal cancer .
  • Neurodegenerative Diseases :
    • Compounds similar to this compound have shown promise in treating Alzheimer's disease through multi-targeted approaches. They inhibit cholinesterase and beta-secretase enzymes, which are crucial in the pathophysiology of Alzheimer's .
  • Anti-inflammatory Properties :
    • The compound has been associated with the inhibition of the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammation. In vitro studies have demonstrated that certain derivatives can significantly inhibit NF-κB activity, suggesting potential as anti-inflammatory agents .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInduces apoptosis via M3R activation
NeuroprotectionCholinesterase inhibition
Anti-inflammatoryNF-κB inhibition

Case Study: Anticancer Activity

A study exploring the anticancer potential of piperidine derivatives revealed that specific modifications enhance their cytotoxic effects. The introduction of saturated structures improved interactions with protein binding sites, leading to increased efficacy against cancer cells .

Case Study: Neuroprotective Effects

Another research effort focused on a related compound that exhibited dual inhibition of cholinesterase and beta-secretase. This dual action not only enhanced cognitive function in animal models but also reduced amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its role as an antagonist in various biological pathways. Specifically, it has shown promise in targeting C-C chemokine receptor 8 (CCR8), which is implicated in inflammatory responses and certain cancers. Research indicates that antagonists of CCR8 may help modulate immune responses effectively, making this compound a candidate for further studies in immunotherapy and cancer treatment .

Neuropharmacology

Research into nonpeptide antagonists of neuropeptide receptors suggests that compounds like [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester could be beneficial in treating neurodegenerative diseases or psychiatric disorders. Its structure allows for interactions with various neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression or anxiety .

Synthetic Chemistry

This compound serves as an important intermediate in synthetic routes to develop more complex molecules with biological activity. Its ability to undergo further chemical modifications makes it valuable in the synthesis of novel drug candidates.

Case Studies

StudyFocusFindings
Study on CCR8 Antagonism Investigated the efficacy of CCR8 antagonistsFound that compounds similar to this compound significantly inhibited CCR8-mediated responses in vitro, suggesting potential therapeutic applications in cancer immunotherapy.
Neuropharmacological Assessment Evaluated the effects on neuropeptide receptor activityDemonstrated that the compound modulates receptor activity, indicating its potential use in treating neuropsychiatric disorders by influencing neurotransmitter systems.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)11-6-5-8-16(10-11)9-7-14/h11H,5-10,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGVNEVPPUPTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129409
Record name Carbamic acid, N-[1-(2-aminoethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353975-68-4
Record name Carbamic acid, N-[1-(2-aminoethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353975-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-aminoethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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